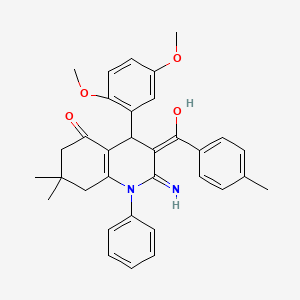
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multiple steps, including the formation of the quinolinone core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone. The reaction is typically carried out under acidic or basic conditions, with the use of a catalyst to facilitate the cyclization process.
Functionalization: The introduction of the various substituents, such as the 2,5-dimethoxyphenyl, 4-methylbenzoyl, and phenyl groups, is achieved through a series of substitution reactions. These reactions often require the use of reagents such as halides, organometallic compounds, and catalysts to ensure selective and efficient functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones or nitro groups, into their corresponding alcohols or amines. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule. Common reagents for substitution reactions include halides, organometallic compounds, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Substitution: Halides (e.g., bromine, chlorine), organometallic compounds (e.g., Grignard reagents), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives. Substitution reactions can introduce a wide range of new substituents, leading to a variety of functionalized quinolinone derivatives.
Scientific Research Applications
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents. It may exhibit various biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound can be used as a tool in biological studies to investigate its effects on various cellular processes and molecular targets.
Chemical Biology: Researchers can use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to gain insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key cellular processes. For example, it may inhibit the activity of certain enzymes or modulate the function of receptors.
Pathways Involved: The compound may affect various signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolinone: A similar compound with a slightly different structure, which may exhibit similar biological activities.
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenylquinolinone: Another related compound with potential therapeutic applications.
Uniqueness
The uniqueness of 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for scientific research and potential therapeutic development.
Properties
Molecular Formula |
C33H34N2O4 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(3E)-4-(2,5-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H34N2O4/c1-20-11-13-21(14-12-20)31(37)30-28(24-17-23(38-4)15-16-27(24)39-5)29-25(18-33(2,3)19-26(29)36)35(32(30)34)22-9-7-6-8-10-22/h6-17,28,34,37H,18-19H2,1-5H3/b31-30+,34-32? |
InChI Key |
OUBRMRVPONQBCV-NBEKTRCKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377942.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377957.png)

![6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B13377969.png)

![(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377980.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13377982.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)

methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13378003.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B13378014.png)
![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether](/img/structure/B13378017.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378021.png)
